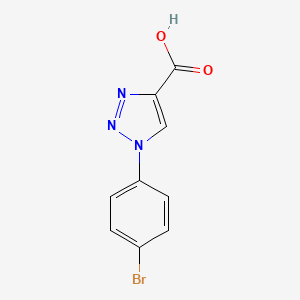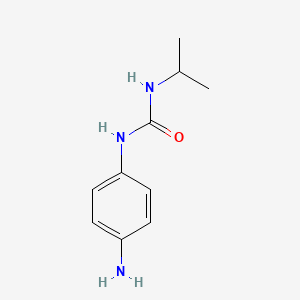
1-(4-bromophenyl)-1H-1,2,3-triazole-4-carboxylic acid
Overview
Description
1-(4-Bromophenyl)-1H-1,2,3-triazole-4-carboxylic acid (BPT) is an organic compound used in various scientific research applications. BPT is a brominated aromatic triazole derivative with a carboxylic acid group that can be used as a building block for synthesizing other compounds. BPT is a versatile compound with a wide range of applications in chemical synthesis, drug discovery, and biochemistry.
Scientific Research Applications
Synthesis and Structural Analysis
- Synthesis of Triazole Derivatives: 1-(4-bromophenyl)-1H-1,2,3-triazole-4-carboxylic acid is involved in the synthesis of various 1-aryl 1,2,3-triazoles. Such compounds are synthesized and their ultraviolet (UV) absorption data and dissociation constants are examined (Khadem, Mansour, & Meshreki, 1968).
- Crystal Structure Determination: The compound has been used in synthesizing derivatives like 5-(4-bromophenylamino)-2-methylsulfanylmethyl-2H-1,2,3-triazol-4-carboxylic acid ethyl ester, whose crystal structure is analyzed using X-ray crystallography and other techniques (Wang & Dong, 2009).
Biological and Chemical Applications
- Homocysteine Detection Probe: A new fluorescence probe with 1,2,3-triazole derivatives shows high selectivity and sensitivity towards homocysteine, a significant biomarker in medical diagnostics. This has potential applications in studying the effects of homocysteine in biological systems (Chu et al., 2019).
- Antimicrobial Activities: Triazole derivatives, including 1-(4-bromophenyl)-1H-1,2,3-triazole-4-carboxylic acid, have been shown to possess potent antimicrobial activities against various pathogens, offering insights into novel antimicrobial research (Zhao et al., 2012).
Pharmaceutical and Material Science
- Peptidomimetics and Bioactive Compounds: The compound is useful in the preparation of peptidomimetics or biologically active compounds, particularly in avoiding the Dimroth rearrangement, a chemical transformation relevant in synthetic chemistry (Ferrini et al., 2015).
- Synthesis of Various Drug Intermediates: It is an important intermediate in the synthesis of various drugs, offering a route to create novel pharmaceutical compounds (Liu et al., 2015).
properties
IUPAC Name |
1-(4-bromophenyl)triazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrN3O2/c10-6-1-3-7(4-2-6)13-5-8(9(14)15)11-12-13/h1-5H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTICDBQCZOQKSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=C(N=N2)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-bromophenyl)-1H-1,2,3-triazole-4-carboxylic acid | |
CAS RN |
944901-52-4 | |
| Record name | 1-(4-bromophenyl)-1H-1,2,3-triazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-fluoro-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]aniline](/img/structure/B1517156.png)




![{1-[2-(Dimethylamino)ethyl]piperidin-4-yl}methanamine](/img/structure/B1517161.png)
![2-[4-(aminomethyl)piperidin-1-yl]-N-tert-butylacetamide](/img/structure/B1517162.png)



![2-[2-(Pyrrolidin-1-yl)-1,3-thiazol-4-yl]ethan-1-amine](/img/structure/B1517173.png)


![{2-[(3-Bromophenyl)amino]ethyl}dimethylamine](/img/structure/B1517179.png)